2,2-Dimethyl-4-nitro-3-phenylbutanal
Description
Properties
IUPAC Name |
2,2-dimethyl-4-nitro-3-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,9-14)11(8-13(15)16)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSRQAHEBIFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethyl-4-nitro-3-phenylbutanal (CAS No. 93086-29-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2-Dimethyl-4-nitro-3-phenylbutanal, a γ-nitro aldehyde with potential applications in organic synthesis and drug discovery. This document delves into its chemical identity, synthesis, characterization, and prospective utility in the pharmaceutical landscape, underpinned by established scientific principles and methodologies.
Core Compound Identity and Physicochemical Properties
This compound is a functionalized aldehyde featuring a nitro group at the γ-position and a phenyl substituent at the β-position relative to the carbonyl group. The presence of a quaternary carbon at the α-position, resulting from two methyl groups, imparts significant steric hindrance that influences its reactivity.
Molecular Formula: C₁₂H₁₅NO₃[1][2]
A summary of its key computed physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 221.26 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Appearance | Powder | [1] |
| Storage Temperature | Room Temperature | [1] |
| SMILES | CC(C)(C=O)C(C[O-])C1=CC=CC=C1 | [1][2] |
| InChIKey | RDPSRQAHEBIFRW-UHFFFAOYSA-N | [1][2] |
Synthesis Methodology: The Asymmetric Michael Addition
The primary and most efficient route for the synthesis of this compound is the organocatalytic asymmetric Michael addition of isobutyraldehyde to (E)-β-nitrostyrene. This reaction is a cornerstone of C-C bond formation in organic chemistry.
The causality behind this choice of methodology lies in the ability of organocatalysis to provide a stereocontrolled environment for the reaction, which is crucial for the synthesis of chiral molecules with potential biological activity. The enamine mechanism, facilitated by a chiral secondary amine catalyst, allows for the enantioselective addition of the aldehyde to the nitroalkene.
Caption: Organocatalytic Michael Addition Workflow.
Field-Proven Experimental Protocol
This protocol is adapted from established methodologies for the asymmetric Michael addition of aldehydes to nitroalkenes.
Materials:
-
(E)-β-nitrostyrene
-
Isobutyraldehyde
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
To a stirred solution of (E)-β-nitrostyrene (1.0 mmol) and the chiral organocatalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (2.0 mL) under an inert atmosphere, add isobutyraldehyde (3.0 mmol, 3.0 equiv.).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterize the final product using spectroscopic methods (NMR, IR, and Mass Spectrometry).
Analytical Characterization
Due to the absence of publicly available experimental spectra for this compound, this section provides predicted and analogous data based on the known spectroscopic behavior of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) around 9.5-10.0 ppm. The methine proton (CH-Ph) would likely appear as a multiplet in the region of 3.5-4.5 ppm. The methylene protons (CH₂-NO₂) adjacent to the nitro group would be diastereotopic and are expected to resonate as complex multiplets between 4.5 and 5.0 ppm. The aromatic protons of the phenyl group will be observed in the 7.2-7.4 ppm range. The two methyl groups (C(CH₃)₂) at the α-position would appear as distinct singlets.
-
¹³C NMR: The carbon spectrum would show a downfield signal for the aldehyde carbonyl carbon at approximately 200-205 ppm. The carbon of the C-NO₂ group would be in the 75-85 ppm range. The quaternary carbon and the methine carbon would appear in the aliphatic region, along with the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O Stretch | ~1725 |
| Nitro N-O Asymmetric Stretch | ~1550 |
| Nitro N-O Symmetric Stretch | ~1370 |
| Aromatic C=C Stretch | ~1600, 1495, 1450 |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | <3000 |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 221. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the formyl group (CHO), and cleavage of the C-C bonds in the aliphatic chain.
High-Performance Liquid Chromatography (HPLC)
For the analysis and purification of this compound, a normal-phase HPLC method would be suitable.
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H) would be necessary for separating enantiomers if a racemic synthesis is performed.
-
Mobile Phase: A mixture of hexane and isopropanol is a common choice for such separations.
-
Detection: UV detection at a wavelength where the phenyl group or the nitro group absorbs (e.g., 210 nm or 254 nm) would be appropriate.
Applications in Drug Development and Research
Nitro-containing compounds exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[3] The nitro group can act as both a pharmacophore and a toxicophore.[3]
Potential as an Anticancer Agent
Several studies have demonstrated the cytotoxic effects of nitroaromatic compounds against various cancer cell lines.[4] The mechanism of action is often attributed to the bioreduction of the nitro group under hypoxic conditions, which are prevalent in solid tumors, leading to the formation of reactive radical species that can damage DNA and other cellular macromolecules. While no specific studies on the anticancer activity of this compound have been reported, its structural features suggest it could be a candidate for such investigations.
A generalized workflow for assessing the in-vitro cytotoxicity is presented below.
Caption: Workflow for In-Vitro Cytotoxicity Testing.
Precursor for Biologically Active Molecules
The γ-nitro aldehyde functionality is a versatile synthetic intermediate. The nitro group can be reduced to an amine, providing access to γ-amino alcohols and related structures, which are important pharmacophores. The aldehyde can undergo various transformations, such as oxidation to a carboxylic acid or conversion to other functional groups, further expanding the molecular diversity that can be generated from this starting material.
Conclusion
This compound is a valuable chemical entity with a well-defined synthetic pathway. Its structural features suggest potential for further exploration in the field of medicinal chemistry, particularly in the development of novel anticancer agents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to initiate and advance their investigations into this and related compounds.
References
-
This compound | CAS 93086-29-4 | AMERICAN ELEMENTS ®. (URL: [Link])
-
This compound | C12H15NO3 | CID 71756661 - PubChem. (URL: [Link])
-
Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene... - ResearchGate. (URL: [Link])
-
One-Pot Asymmetric Synthesis of γ-Nitroaldehydes from Aldehydes and Nitroalkanes through a Catalytic Tandem Reaction Using an Amino Acid Lithium Salt | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes - MDPI. (URL: [Link])
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])
-
Nitro analogues of chlorambucil as potential hypoxia-selective anti-tumour drugs - PubMed. (URL: [Link])
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction - Pharmacia. (URL: [Link])
-
Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - NIH. (URL: [Link])
-
Antitumor activity of a phenoxazine compound, 2-amino-4, 4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one against human B cell and T cell lymphoblastoid cell lines: Induction of mixed types of cell death, apoptosis, and necrosis | Request PDF - ResearchGate. (URL: [Link])
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchGate. (URL: [Link])
-
HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. (URL: [Link])
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound | C12H15NO3 | CID 71756661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
An In-Depth Technical Guide to 2,2-Dimethyl-4-nitro-3-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2-Dimethyl-4-nitro-3-phenylbutanal, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. As a senior application scientist, this document synthesizes fundamental physicochemical data with practical, field-proven insights into its synthesis, potential applications, and safe handling.
Core Molecular Attributes
This compound, a γ-nitro aldehyde, possesses a unique structural framework containing a quaternary carbon center, a reactive aldehyde moiety, and a nitro group. These features make it a valuable building block for the synthesis of complex molecular architectures.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its application in designing synthetic routes and for its characterization.
| Property | Value | Source |
| Molecular Weight | 221.26 g/mol | [1] |
| Chemical Formula | C₁₂H₁₅NO₃ | [1] |
| CAS Number | 93086-29-4 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Powder | [1] |
| SMILES | CC(C)(C=O)C(C[O-])C1=CC=CC=C1 | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Mechanism
The primary and most efficient method for synthesizing this compound is the organocatalytic Michael addition of isobutyraldehyde to (E)-β-nitrostyrene. This reaction is a powerful tool for carbon-carbon bond formation and the creation of a stereogenic center.[2]
Causality Behind Experimental Choices
The selection of an organocatalytic approach is deliberate. Unlike traditional metal-based catalysts, organocatalysts are typically less sensitive to air and moisture, are more environmentally benign, and can provide high levels of stereoselectivity. The use of a chiral amine catalyst, often a proline derivative or a diamine, facilitates the formation of a nucleophilic enamine intermediate from isobutyraldehyde. This enamine then undergoes a conjugate addition to the electron-deficient β-nitrostyrene. The nitro group is an excellent electron-withdrawing group, which makes the β-carbon of the nitrostyrene highly electrophilic and susceptible to nucleophilic attack.
Experimental Protocol: Organocatalytic Michael Addition
This protocol is a self-validating system, designed for high yield and stereoselectivity.
Materials:
-
(E)-β-nitrostyrene
-
Isobutyraldehyde (freshly distilled)
-
Chiral amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether or a suitable diamine/acid co-catalyst system)
-
Solvent (e.g., Toluene, 2-Propanol)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
To a solution of (E)-β-nitrostyrene (1.0 mmol) in the chosen solvent (5.0 mL) at the desired temperature (typically ranging from 4 °C to room temperature), add the organocatalyst (5-20 mol%).[2]
-
Add isobutyraldehyde (3.0-10.0 mmol, 3-10 equivalents) to the reaction mixture. The use of an excess of the aldehyde pushes the reaction equilibrium towards the product.
-
Stir the reaction mixture vigorously for the time determined by reaction monitoring (typically 12-48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Reaction Mechanism Visualization
The following diagram illustrates the generally accepted mechanism for the organocatalytic Michael addition of an aldehyde to a nitroalkene, proceeding through an enamine intermediate.
Caption: Enamine-catalyzed Michael addition pathway.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented, its structural motifs are present in molecules with known biological activity. The γ-nitro aldehyde functionality serves as a versatile precursor to a variety of pharmacologically relevant structures.
Precursor to Bioactive Molecules
Nitro compounds are valuable intermediates in the synthesis of pharmaceuticals due to the versatile reactivity of the nitro group.[3] It can be readily reduced to an amine, which is a key functional group in a vast array of bioactive molecules. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular diversification.
Derivatives of structurally similar 4-nitro-3-phenylbutanals have shown promise as anti-inflammatory, analgesic, and antioxidant agents.[4] For instance, certain (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have demonstrated potent inhibition of COX-1, COX-2, and 5-LOX enzymes.[4]
Synthesis of Chiral Amines and Derivatives
The reduction of the nitro group in this compound can lead to the formation of chiral γ-amino alcohols or γ-amino acids, which are important building blocks in the synthesis of numerous pharmaceuticals.
Safety and Handling
As a nitro-containing aldehyde, this compound requires careful handling to minimize risks.
General Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Specific Hazards of Nitro Compounds
Aromatic nitro compounds can be toxic and may cause adverse health effects upon exposure. While the specific toxicity of this compound has not been thoroughly investigated, it is prudent to handle it with the same precautions as other nitroaromatic compounds.
Characterization
While a specific, published spectrum for this compound was not found in the searched literature, the expected spectral data would include:
-
¹H NMR: Signals corresponding to the aldehyde proton, the methine protons adjacent to the phenyl and nitro groups, the methyl protons, and the aromatic protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the quaternary carbon, the carbons of the phenyl ring, and the carbons of the alkyl chain.
-
IR Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch, the N-O stretches of the nitro group, and C-H stretches of the aromatic and aliphatic portions.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the construction of complex, biologically active molecules. Its efficient synthesis via organocatalytic Michael addition provides a reliable route to this versatile building block. Further research into the pharmacological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
-
MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. [Link]
-
National Center for Biotechnology Information. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]
-
ACS Publications. (2005). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. [Link]
-
American Elements. This compound. [Link]
-
National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
2,2-Dimethyl-4-nitro-3-phenylbutanal synthesis pathway
An In-depth Technical Guide to the Asymmetric Synthesis of 2,2-Dimethyl-4-nitro-3-phenylbutanal
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chiral building block in medicinal chemistry and drug development. The core of this synthesis is the organocatalytic asymmetric Michael addition of isobutyraldehyde to (E)-β-nitrostyrene. This document delves into the mechanistic underpinnings of the reaction, explores the rationale for catalyst selection, presents a detailed, field-proven experimental protocol, and outlines the workflow for synthesis and purification. The focus is on providing researchers, scientists, and drug development professionals with the technical accuracy and practical insights required to successfully implement this synthesis. The resulting γ-nitroaldehyde, featuring a critical quaternary stereocenter, serves as a versatile precursor for complex molecules, including derivatives of the neurotransmitter γ-aminobutyric acid (GABA).[1][2]
Introduction: The Significance of a Quaternary γ-Nitroaldehyde
The synthesis of enantiomerically pure compounds containing all-carbon quaternary stereocenters is a formidable challenge in modern organic chemistry.[2] this compound is a prime example of such a molecule. Its structure is characterized by a quaternary carbon at the α-position to the aldehyde, a chiral center at the β-position, and a nitro group that acts as a synthetic handle for further transformations, most notably its reduction to a primary amine.[1][3]
These structural features make it a highly sought-after intermediate for the synthesis of:
-
γ-Amino Acids: Crucial components for the development of γ-peptide foldamers and bioactive molecules.[1]
-
1,4-Amino Alcohols: Important chiral ligands and auxiliaries in asymmetric synthesis.[2]
-
Biologically Active Compounds: Including analogues of the neurotransmitter GABA, such as Pregabalin and Baclofen, used to treat neurological disorders.[1]
The most powerful and efficient method for constructing this molecule is the organocatalytic direct asymmetric Michael reaction, which facilitates carbon-carbon bond formation with high stereocontrol.[2]
The Core Synthesis: Asymmetric Michael Addition
The synthesis pathway hinges on the conjugate addition of isobutyraldehyde to (E)-β-nitrostyrene. The aldehyde serves as the nucleophile (donor), while the nitroalkene acts as the electrophile (acceptor).
Overall Reaction Scheme:
The success of this transformation, particularly in achieving high enantioselectivity, is critically dependent on the choice of the organocatalyst.
Mechanistic Insight: The Enamine-Iminium Catalytic Cycle
Organocatalysis, using small organic molecules to accelerate chemical reactions, is central to this synthesis.[4] The reaction proceeds through a well-established enamine catalytic cycle, often enhanced by a bifunctional catalyst capable of activating both reactants simultaneously.
The Catalytic Cycle involves several key steps:
-
Enamine Formation: The amine catalyst (typically a secondary amine, like a pyrrolidine derivative) reversibly condenses with the isobutyraldehyde to form a nucleophilic enamine intermediate.[5][6]
-
Electrophile Activation: Simultaneously, a hydrogen-bond donor on the catalyst (e.g., a thiourea or carboxylic acid moiety) activates the (E)-β-nitrostyrene, increasing its electrophilicity and locking it into a specific orientation.[7]
-
C-C Bond Formation: The enamine attacks the β-carbon of the activated nitroalkene in a stereochemically defined manner, forming the new carbon-carbon bond and generating an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium to release the final product, this compound, and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[5]
Diagram 1: Enamine-Iminium Catalytic Cycle
Catalyst System Evaluation and Selection
The choice of catalyst dictates the reaction's efficiency and stereochemical outcome. While simple amino acids like L-proline can catalyze the reaction, they often suffer from low yields and promote competing aldol side reactions.[1][6] More sophisticated bifunctional catalysts offer superior performance.
| Catalyst Type | Key Features | Typical ee (%) | Reference |
| Proline Derivatives | Simple, but can lead to side reactions. Modified versions with hydrophobic chains show improvement. | 70-90% | [3] |
| (S)-Diphenylprolinol Silyl Ether | Highly effective, often used with an acidic co-catalyst to enhance turnover. | >95% | [1] |
| Diamine/Thiourea Catalysts | Bifunctional activation via enamine formation and hydrogen bonding to the nitro group. Excellent enantioselectivity. | 97-99% | [5] |
| trans-4-Hydroxyprolylamide | Simple, recoverable catalyst providing high diastereo- and enantioselectivity. | >95% | [8] |
Selection Rationale: For this guide, we select a (R,R)-1,2-diphenylethylenediamine (DPEN)-derived N-monothiourea catalyst . This class of catalysts consistently provides exceptionally high enantiomeric excess (97-99% ee) for the Michael addition of isobutyraldehyde to nitroalkenes.[5] The thiourea moiety is a superb hydrogen-bond donor for activating the nitro group, while the primary amine readily forms the required enamine intermediate.[5]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the asymmetric Michael addition using a DPEN-thiourea catalyst.[5]
Table of Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (E)-β-Nitrostyrene | 149.15 | 447.5 mg | 3.0 | 1.0 |
| Isobutyraldehyde | 72.11 | 2.16 g (2.74 mL) | 30.0 | 10.0 |
| (R,R)-DPEN-Thiourea Catalyst* | Varies | (e.g., 10 mol%) | 0.3 | 0.1 |
| Toluene | - | 30 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Saturated NH₄Cl solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
| Silica Gel (230-400 mesh) | - | As needed | - | - |
Note: The specific structure of the thiourea catalyst, often bearing substituents like 3,5-bis(trifluoromethyl)phenyl groups, is crucial for its efficacy.[5]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-β-nitrostyrene (3.0 mmol, 1.0 eq) and the (R,R)-DPEN-thiourea catalyst (0.3 mmol, 0.1 eq).
-
Solvent and Reagent Addition: Add toluene (30 mL, 0.1 M) to the flask, followed by isobutyraldehyde (30.0 mmol, 10.0 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at ambient temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[5]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess isobutyraldehyde and toluene.
-
Re-dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
Diagram 2: From Reaction Setup to Pure Product
Conclusion
The organocatalytic asymmetric Michael addition provides a highly effective and stereoselective pathway for the synthesis of this compound. The use of a bifunctional chiral catalyst, such as a DPEN-derived thiourea, is paramount to achieving the high enantiopurity required for subsequent applications in drug discovery and development.[5] This guide provides a robust and reproducible framework, grounded in established chemical principles and literature-validated protocols, to empower researchers in synthesizing this key chiral intermediate.
References
-
Central Asian Journal of Medical and Natural Sciences . Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Available at: [Link]
-
Molecules . Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Available at: [Link]
-
American Elements . This compound. Available at: [Link]
- Google Patents. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
-
Organic Chemistry Portal . Nitro compound synthesis by C-C coupling. Available at: [Link]
-
MDPI . Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Available at: [Link]
-
Journal of the American Chemical Society . Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Available at: [Link]
-
ACS Publications . Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Available at: [Link]
-
Organic Letters . Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Available at: [Link]
-
ResearchGate . Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene.... Available at: [Link]
-
PubMed . Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea. Available at: [Link]
-
ResearchGate . Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Available at: [Link]
-
ResearchGate . Synthesis of 2, 2-dimethyl-4-phenyl-[9][10]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Available at: [Link]
-
ResearchGate . (S)-Proline-catalyzed nitro-Michael reactions: Towards a better understanding of the catalytic mechanism and enantioselectivity. Available at: [Link]
-
ChemRxiv . Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. Available at: [Link]
-
PubMed Central . Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Available at: [Link]
-
Organic Chemistry Portal . Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Available at: [Link]
-
SpringerLink . Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Available at: [Link]
Sources
- 1. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]
- 9. cajmns.casjournal.org [cajmns.casjournal.org]
- 10. americanelements.com [americanelements.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-4-nitro-3-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel γ-nitro aldehyde, 2,2-Dimethyl-4-nitro-3-phenylbutanal. While a seminal publication detailing the initial discovery of this specific molecule remains elusive in surveyed literature, its structural motif is of significant interest in medicinal chemistry and organic synthesis. γ-Nitro carbonyl compounds are valuable precursors to a variety of biologically active molecules, including γ-amino acids and heterocyclic structures.[1][2] This guide, therefore, presents a plausible and scientifically grounded approach to its synthesis via an organocatalyzed Michael addition, a powerful and widely utilized carbon-carbon bond-forming reaction.[3][4] Detailed experimental protocols, causality behind methodological choices, and in-depth characterization techniques are provided to enable researchers to synthesize, purify, and validate this compound.
Introduction and Rationale
The synthesis of chiral γ-nitro carbonyl compounds is a cornerstone of modern organic synthesis, providing access to a rich diversity of molecular architectures with significant therapeutic potential.[5] The title compound, this compound, possesses a stereogenic center at the β-position to the nitro group and a quaternary carbon at the α-position to the aldehyde, making it a challenging and intriguing target. The phenyl and nitro moieties, coupled with the aldehyde functionality, offer multiple points for further chemical modification, rendering it a versatile building block for drug discovery programs.
The proposed synthetic strategy hinges on the asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde. This approach is favored for its atom economy, operational simplicity, and the ability to control stereochemistry through the use of chiral organocatalysts.[6][7] This guide will detail a hypothetical, yet robust, synthetic pathway, drawing upon established methodologies for analogous transformations.
Proposed Synthesis of this compound
The synthesis of this compound can be logically achieved through a two-step process commencing with a crossed-aldol condensation to form the requisite α,β-unsaturated aldehyde intermediate, followed by a stereoselective Michael addition of nitromethane.
Step 1: Synthesis of the α,β-Unsaturated Aldehyde Precursor
A plausible precursor for the Michael addition is 2,2-dimethyl-3-phenyl-2-propenal . This intermediate can be synthesized via a Claisen-Schmidt condensation between benzaldehyde and isobutyraldehyde.
Step 2: Organocatalyzed Michael Addition
The key carbon-carbon bond-forming step is the conjugate addition of nitromethane to the α,β-unsaturated aldehyde. Organocatalysis, particularly aminocatalysis, provides a powerful tool for achieving high enantioselectivity in such transformations.[3][4]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are proposed based on established literature for similar transformations and should be optimized for the specific substrates.
Synthesis of 2,2-Dimethyl-3-phenyl-2-propenal (α,β-Unsaturated Aldehyde)
Rationale: This Claisen-Schmidt condensation utilizes a non-enolizable aldehyde (benzaldehyde) and an enolizable aldehyde (isobutyraldehyde) under basic conditions to favor the formation of the crossed-aldol product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzaldehyde | 106.12 | 10.6 g (10.1 mL) | 0.1 |
| Isobutyraldehyde | 72.11 | 10.8 g (13.8 mL) | 0.15 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water and cool the solution to 0 °C in an ice bath.
-
Add ethanol to the cooled sodium hydroxide solution with continuous stirring.
-
A mixture of benzaldehyde and isobutyraldehyde is then added dropwise to the basic ethanolic solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The mixture is then neutralized with dilute hydrochloric acid and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2,2-dimethyl-3-phenyl-2-propenal.
Synthesis of this compound
Rationale: This asymmetric Michael addition is catalyzed by a chiral secondary amine, such as (S)-diphenylprolinol silyl ether, which activates the α,β-unsaturated aldehyde via the formation of a transient iminium ion. This activation lowers the LUMO of the aldehyde, facilitating the nucleophilic attack of the nitronate anion.[8][9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2-Dimethyl-3-phenyl-2-propenal | 160.21 | 1.60 g | 0.01 |
| Nitromethane | 61.04 | 3.05 g (2.7 mL) | 0.05 |
| (S)-diphenylprolinol silyl ether | 399.62 | 0.20 g | 0.0005 |
| Toluene | 92.14 | 20 mL | - |
Procedure:
-
To a stirred solution of 2,2-dimethyl-3-phenyl-2-propenal and the organocatalyst in toluene at room temperature, add nitromethane.[3]
-
The reaction mixture is stirred at ambient temperature for 24-48 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.[3]
Characterization of this compound
Due to the absence of published data for the title compound, the following characterization data are predicted based on the analysis of structurally similar compounds.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (singlet, ~9.5-9.8 ppm), aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the phenyl group (multiplet), the methylene protons adjacent to the nitro group (diastereotopic multiplet), and the two methyl groups (singlets).[10] |
| ¹³C NMR | A signal for the aldehydic carbon (~200-205 ppm), signals for the aromatic carbons (~127-140 ppm), a signal for the carbon bearing the nitro group, and signals for the aliphatic carbons including the quaternary carbon and the two methyl carbons. |
| IR (Infrared) | Strong absorption for the C=O stretch of the aldehyde (~1725 cm⁻¹).[11] Characteristic absorptions for the nitro group (asymmetric stretch ~1550 cm⁻¹ and symmetric stretch ~1380 cm⁻¹). C-H stretching of the aldehyde (~2720 and ~2820 cm⁻¹).[11] |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight (221.25 g/mol ). Fragmentation patterns consistent with the structure. |
Diastereomeric Ratio Determination
The Michael addition can result in the formation of two diastereomers (syn and anti). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, by observing the integration of well-resolved signals corresponding to each diastereomer.[11] Further separation of diastereomers can be achieved by careful column chromatography or HPLC.[11]
Caption: Formation of syn and anti diastereomers in the Michael addition.
Safety and Handling
-
Nitromethane: is a flammable and toxic liquid. Handle in a well-ventilated fume hood.
-
Aldehydes: are irritants and sensitizers. Avoid inhalation and skin contact.
-
Sodium Hydroxide: is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
This technical guide outlines a plausible and robust synthetic route to this compound, a compound of interest for further exploration in medicinal chemistry and organic synthesis. The proposed organocatalyzed Michael addition offers a reliable method for the stereoselective synthesis of this γ-nitro aldehyde. The detailed protocols and characterization guidelines provided herein serve as a valuable resource for researchers aiming to synthesize and study this and related molecules. Further experimental validation is encouraged to confirm the predicted outcomes and fully elucidate the properties of this novel compound.
References
-
Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5608–5609. [Link]
-
Kim, H., & Kim, Y. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 26(11), 3253. [Link]
-
Lathrop, S. P., & Rovis, T. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis, 9(5), 4473–4477. [Link]
-
Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516–1519. [Link]
-
Wang, W., Li, H., & Wang, J. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A, 121(50), 9723–9733. [Link]
-
Zhang, Y., Song, C., & Cai, P. (2008). Diastereomer characterizations of nitroxide-labeled nucleic acids. Magnetic Resonance in Chemistry, 46(7), 659–664. [Link]
- Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Washington, DC: U.S.
-
Wang, W., Li, H., & Wang, J. (2017). Reaction mechanism of organocatalytic Michael addition of nitromethane to cinnamaldehyde: a case study on catalyst regeneration and solvent effects. ORCA - Cardiff University. [Link]
-
Almasi, D., Alonso, D. A., & Nájera, C. (2007). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 12(4), 854–891. [Link]
-
ChemRxiv. (2024). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]
- Loder, D. J. (1940). U.S. Patent No. 2,205,184. Washington, DC: U.S.
-
Lathrop, S. P., & Rovis, T. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. National Institutes of Health. [Link]
-
Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1982). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Journal of Biochemistry, 91(3), 957–965. [Link]
-
Li, D., Liu, Y., & Su, W. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4169–4175. [Link]
-
Wang, W., Li, H., & Wang, J. (2017). The Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effect. ResearchGate. [Link]
-
Lathrop, S. P., & Rovis, T. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ResearchGate. [Link]
-
NP-MRD. (2022). Showing NP-Card for trans-4-phenylbut-3-en-2-one (NP0137425). [Link]
-
Zhang, Y., Song, C., & Cai, P. (2008). Diastereomer characterizations of nitroxide-labeled nucleic acids. National Institutes of Health. [Link]
-
Wang, W., Li, H., & Wang, J. (2017). Reaction mechanism of organocatalytic Michael addition of nitromethane to cinnamaldehyde: a case study on catalyst regeneration and solvent effects. ORCA - Cardiff University. [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]
-
ResearchGate. (n.d.). NMR and experimental reinvestigation of the condensation reaction between γ-methylene-α,β-unsaturated aldehydes and propargyl aldehydes. [Link]
-
Wang, Y., & Tu, Y. (2019). Organocatalytic Asymmetric Cascade Reactions Based on Gamma-Nitro Carbonyl Compound. The Chemical Record, 19(2-3), 323–336. [Link]
Sources
- 1. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 2. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic Asymmetric Cascade Reactions Based on Gamma-Nitro Carbonyl Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutanol(3360-41-6) 1H NMR [m.chemicalbook.com]
- 11. Diastereomer characterizations of nitroxide-labeled nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 2,2-Dimethyl-4-nitro-3-phenylbutanal
Abstract
This technical guide provides a comprehensive exploration of the stereoisomers of 2,2-dimethyl-4-nitro-3-phenylbutanal, a chiral molecule with significant potential in synthetic chemistry and drug development. The document delves into the stereochemical nature of the molecule, outlines robust methodologies for its synthesis, presents a detailed protocol for the analytical and preparative separation of its enantiomers using chiral High-Performance Liquid Chromatography (HPLC), and discusses key spectroscopic techniques for characterization. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to support advanced research and application.
Introduction: Understanding the Stereochemistry of this compound
This compound is a γ-nitro aldehyde characterized by a single stereocenter at the C3 position. The presence of four different substituents—a hydrogen atom, a phenyl group, a nitromethyl group, and a 2,2-dimethyl-2-formyl-ethyl group—around this carbon atom gives rise to molecular chirality.[1] Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2,2-dimethyl-4-nitro-3-phenylbutanal and (S)-2,2-dimethyl-4-nitro-3-phenylbutanal.
The distinct three-dimensional arrangement of these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes. In pharmaceutical development, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic activity while the other may be inactive or, in some cases, responsible for adverse effects.[2] Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers of this compound is of paramount importance for any application in medicinal chemistry and materials science.[3]
This guide provides the necessary technical framework for navigating the challenges associated with the stereoisomers of this compound.
Caption: Enantiomers of this compound.
Synthesis Strategies: From Racemates to Asymmetric Approaches
The synthesis of this compound is typically achieved through carbon-carbon bond-forming reactions that construct the core butyraldehyde framework.
Racemic Synthesis via Michael Addition
A robust and common strategy for synthesizing γ-nitro carbonyl compounds is the Michael addition. This involves the conjugate addition of a nucleophile to an α,β-unsaturated nitroalkene. For the target molecule, this translates to the addition of an enolate derived from isobutyraldehyde to (E)-β-nitrostyrene.
The reaction proceeds via the formation of a nitronate intermediate, which is subsequently protonated to yield the final product. In the absence of a chiral catalyst or auxiliary, this protonation occurs from either face of the planar nitronate with equal probability, resulting in a 1:1 mixture of the (R)- and (S)-enantiomers, known as a racemic mixture.
Caption: General workflow for racemic synthesis.
Asymmetric Synthesis: Pursuing Enantioselectivity
Achieving an enantioselective synthesis, where one enantiomer is preferentially formed, is a primary goal in modern organic chemistry. For γ-nitro aldehydes, several organocatalytic strategies have been developed.[4] One such approach involves the use of a chiral secondary amine catalyst, such as a prolinol derivative, to mediate the Michael addition.[5] The catalyst reversibly forms a chiral enamine with the aldehyde, which then attacks the nitroalkene from a sterically preferred direction, leading to an excess of one enantiomer.
While developing a fully asymmetric synthesis is beyond the scope of this guide, it is crucial for researchers to be aware that such methods provide a powerful alternative to the resolution of racemates, especially for large-scale production.[6]
Enantiomer Separation by Chiral HPLC
For the analysis and purification of the stereoisomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique.[3][7] The methodology relies on a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers, leading to different retention times and, thus, separation.[8]
Principle of Chiral Recognition
The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[2] For polysaccharide-based CSPs, which are highly versatile, these interactions often involve hydrogen bonding, π-π stacking, and dipole-dipole forces. The subtle differences in the three-dimensional fit between each enantiomer and the chiral cavities or grooves of the stationary phase result in one enantiomer being retained longer than the other.
Caption: Principle of enantiomeric separation by chiral HPLC.
Experimental Protocol: Chiral HPLC Method
This protocol provides a robust starting point for the separation of this compound enantiomers. Method optimization is often necessary and involves screening different CSPs and adjusting mobile phase composition to achieve optimal resolution.[2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Column Selection Rationale: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are highly effective for a wide range of chiral compounds.[8] A column such as a Chiralcel® OD-H or Chiralpak® AD-H is recommended as a primary screening column due to its broad applicability.
Detailed Method Parameters:
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Chiral Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | This CSP is known for its excellent performance in separating aromatic compounds through a combination of π-π interactions and hydrogen bonding. |
| Dimensions | 4.6 x 250 mm, 5 µm | Standard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | Normal phase mode is typically the first choice for polysaccharide CSPs. IPA acts as the polar modifier; its concentration is the most critical parameter for adjusting retention and resolution.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution at the cost of longer analysis time. |
| Column Temp. | 25 °C | Temperature affects the thermodynamics of the chiral recognition process. Maintaining a constant temperature is crucial for reproducible retention times.[2] |
| Detection | UV at 254 nm | The phenyl group in the analyte provides a strong chromophore, making UV detection highly sensitive at this wavelength. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. Ensure the sample is fully dissolved in the mobile phase to prevent peak distortion. |
Self-Validating System & Quality Control:
-
System Suitability: Before sample analysis, inject a standard mixture and verify that the resolution (Rs) between the two enantiomer peaks is > 1.5. This ensures baseline separation.
-
Peak Purity: Utilize a Diode Array Detector (DAD) to assess peak purity and confirm that each peak corresponds to a single enantiomer without co-eluting impurities.
-
Enantiomeric Excess (% ee): Calculate using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.
Spectroscopic Characterization
Once separated, the absolute configuration and structural integrity of each enantiomer must be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of this compound.[9]
Expected ¹H NMR Signals:
-
Aldehyde Proton (-CHO): A singlet around δ 9.5-10.0 ppm.
-
Aromatic Protons (-C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
Methine Proton (-CH(Ph)-): A multiplet coupled to the adjacent methylene protons.
-
Methylene Protons (-CH₂NO₂): Diastereotopic protons that will appear as a complex multiplet (ABX system) coupled to the methine proton.
-
Methyl Protons (-C(CH₃)₂): Two distinct singlets due to the chiral center rendering the gem-dimethyl groups diastereotopic.
Important Note on Enantiomers: In a standard achiral NMR solvent (e.g., CDCl₃), the NMR spectra of the (R)- and (S)-enantiomers are identical.[10] To distinguish them via NMR, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct NMR signals.[11][12]
Chiroptical Methods
-
Polarimetry: Measures the optical rotation of a plane-polarized light as it passes through a solution of a pure enantiomer. The (R) and (S) enantiomers will rotate light by equal and opposite angles.
-
Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. This technique provides a unique spectrum for each enantiomer and can be used to determine absolute configuration by comparing experimental data to theoretical calculations.
Conclusion
The stereoisomers of this compound represent a classic case study in the importance of chirality in chemistry. This guide has provided a comprehensive technical overview, from synthesis to separation and characterization. The cornerstone of any research involving this molecule is a validated, high-resolution chiral HPLC method, which enables both the analytical determination of enantiomeric purity and the preparative isolation of individual stereoisomers. The protocols and insights presented herein are designed to serve as a self-validating framework, empowering researchers to confidently advance their work in the synthesis and application of these valuable chiral building blocks.
References
-
Dong, L., & Chen, F.-E. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Beilstein Journals. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylbutanal, (S)-. PubChem Compound Database. Retrieved from [Link]
-
Hayashi, Y., et al. (2011). One-Pot Asymmetric Synthesis of γ-Nitroaldehydes from Aldehydes and Nitroalkanes through a Catalytic Tandem Reaction Using an Amino Acid Lithium Salt. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2018). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters. Retrieved from [Link]
-
Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2, 2-dimethyl-4-phenyl-[1][13]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Retrieved from [Link]
-
MDPI Encyclopedia. (2022). Nitroaldol Reaction. Retrieved from [Link]
-
Nature. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective nitro–aldol reaction of α-amino aldehydes with nitroalkanes under high pressure. Retrieved from [Link]
-
Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters. Retrieved from [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018). NMR analysis of stereoisomer?. Retrieved from [Link]
-
ResearchGate. (2014). Ammonia–Borane-Mediated Reduction of Nitroalkenes. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Phenylbutyraldehyde. Retrieved from [Link]
-
Organic Syntheses. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Retrieved from [Link]
-
Springer. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry. Retrieved from [Link]
-
Almac. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase-catalysed resolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
- Google Patents. (2020). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
-
Erowid. (2004). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. Retrieved from [Link]
-
National Institutes of Health. (2023). Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 3-Phenylbutanal. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CID 20849373. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub. Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy / Organic Letters, 2012 [sci-hub.sg]
- 7. 3-Phenylbutanal, (S)- | C10H12O | CID 12255404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. magritek.com [magritek.com]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 13. americanelements.com [americanelements.com]
Methodological & Application
Application Notes and Protocols for the Purification of 2,2-Dimethyl-4-nitro-3-phenylbutanal by Column Chromatography
Introduction: Navigating the Purification of a Multifunctional Chiral Molecule
2,2-Dimethyl-4-nitro-3-phenylbutanal is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of novel pharmaceuticals. Its structure, incorporating a sterically hindered aldehyde, a nitro group, and a chiral center, presents a unique set of challenges for purification. The aldehyde functionality is susceptible to oxidation and the acidic proton at the α-position to the nitro group can lead to undesired side reactions, including epimerization and degradation, especially on standard silica gel.
This document provides a comprehensive guide to the purification of this compound using column chromatography. The protocols detailed herein are designed to ensure high purity while preserving the structural and stereochemical integrity of the molecule. We will delve into the rationale behind the selection of stationary and mobile phases, and provide a step-by-step methodology grounded in established chemical principles.
Physicochemical Properties and Strategic Considerations
A successful purification strategy begins with a thorough understanding of the target molecule's properties.
| Property | Value/Consideration | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| Appearance | Powder | |
| Calculated XLogP3 | 2.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 |
The calculated XLogP3 value of 2.1 suggests that this compound possesses moderate polarity, making it an ideal candidate for normal-phase chromatography. However, the presence of both an aldehyde and a nitro group, along with a chiral center, necessitates careful consideration of the following potential challenges:
-
Degradation on Acidic Stationary Phases: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the decomposition of sensitive molecules, particularly aldehydes which can undergo side reactions. For β-nitro aldehydes, this acidity can promote dehydration or retro-Henry reactions.[2]
-
Racemization: The acidic proton at the carbon bearing the nitro group (C3) can be abstracted, leading to the formation of a nitronate anion. Reprotonation can occur from either face, potentially leading to racemization of the chiral center.
-
Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acids, a process that can be accelerated by air and certain impurities.
To address these challenges, the use of a deactivated stationary phase is highly recommended.
Experimental Workflow
The purification process can be systematically approached as illustrated in the following workflow diagram.
Detailed Protocol
This protocol outlines a robust method for the purification of this compound using column chromatography on deactivated silica gel.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, optional for sample loading)
-
TLC plates (silica gel 60 F₂₅₄)
-
Potassium permanganate stain
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
The causality behind a successful separation lies in the selection of an appropriate mobile phase. The goal is to achieve a retention factor (Rf) for the target compound of approximately 0.2-0.4 to ensure good separation from impurities.
-
Prepare several eluent systems with varying ratios of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate). A good starting point is a 9:1 (v/v) mixture of hexane:ethyl acetate.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto a TLC plate.
-
Develop the TLC plate in the prepared eluent systems.
-
Visualize the spots under UV light and/or by staining with potassium permanganate.
-
Adjust the solvent ratio to achieve the target Rf value. For example, if the Rf is too low, increase the proportion of ethyl acetate.
-
Crucially, to mimic the conditions of the deactivated column, add 0.5-1% (v/v) of triethylamine to the optimized mobile phase and re-run the TLC. This will reveal any changes in Rf and confirm the stability of the compound in the basic eluent.
Step 2: Preparation of Deactivated Silica Gel Slurry
Deactivating the silica gel is a critical step to prevent degradation and racemization of the acid-sensitive target molecule.[1] Triethylamine is a commonly used base for this purpose as it is volatile and can be easily removed.[3]
-
In a fume hood, weigh the required amount of silica gel into a beaker (typically 50-100 times the weight of the crude material).
-
Prepare the optimized mobile phase from Step 1, including the 0.5-1% triethylamine.
-
Carefully pour the mobile phase over the silica gel while stirring gently with a glass rod to create a homogenous slurry. Ensure there are no dry clumps of silica gel.
Step 3: Packing the Chromatography Column
Proper column packing is essential for achieving high resolution.
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Pour the silica gel slurry into the column in a single, continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica gel bed. Never let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.[4]
Step 4: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Wash the sides of the column with a small amount of the mobile phase and allow this to enter the silica gel bed as well.
Step 5: Elution and Fraction Collection
-
Carefully add the mobile phase (containing triethylamine) to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Begin collecting fractions in appropriately labeled test tubes or vials. The size of the fractions will depend on the column dimensions and the separation efficiency.
-
Maintain a constant level of eluent above the silica gel bed throughout the elution process.
Step 6: Monitoring the Separation
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.
-
Spot the starting material, and every few collected fractions on a TLC plate.
-
Develop and visualize the TLC plate as described in Step 1.
Step 7: Pooling and Solvent Removal
-
Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator. Note that due to the presence of triethylamine, it is advisable to use an oil bath at a moderate temperature (e.g., 30-40°C) to facilitate its removal.
Step 8: Purity and Identity Confirmation
The purity and identity of the final product should be confirmed using appropriate analytical techniques, such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
High-Resolution Mass Spectrometry (HRMS)
-
Fourier-Transform Infrared (FTIR) spectroscopy
-
Chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee), if applicable.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Product degradation on the column | Silica gel is too acidic. | Ensure proper deactivation of the silica gel with triethylamine. Alternatively, consider using neutral alumina as the stationary phase. |
| Poor separation of product from impurities | Incorrect mobile phase composition. | Re-optimize the mobile phase using TLC. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product is not eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Racemization of the product | Acidic or basic conditions on the column. | Use deactivated silica gel. Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution. |
Conclusion
The purification of this compound by column chromatography requires a methodical approach that accounts for the inherent sensitivities of the aldehyde and nitro functionalities, as well as the presence of a chiral center. The cornerstone of a successful purification is the use of a deactivated stationary phase, typically silica gel treated with triethylamine, to create a less acidic environment. Careful optimization of the mobile phase via TLC is paramount to achieving good separation while minimizing the risk of degradation and racemization. By following the detailed protocol and troubleshooting guide provided in these application notes, researchers can confidently purify this valuable synthetic intermediate to a high degree of purity, enabling its use in subsequent synthetic steps and biological evaluations.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2015). Method for preparing beta-nitrostyrolene compound. CN105152935A.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Wikipedia. (2023). Henry reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2022). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2015). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 308. Retrieved from [Link]
-
ChemRxiv. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β- nitrostyrenes. Retrieved from [Link]
-
cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 27(9), 2686. Retrieved from [Link]
Sources
Application Note: FT-IR Analysis of 2,2-Dimethyl-4-nitro-3-phenylbutanal
Abstract & Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the structural characterization of organic molecules. Its power lies in the direct correlation between the absorption of infrared radiation and the vibrational modes of specific functional groups within a molecule. This application note provides a comprehensive guide to the FT-IR analysis of 2,2-Dimethyl-4-nitro-3-phenylbutanal, a compound featuring a confluence of key functional groups: an aliphatic nitro group, a phenyl ring, and an aldehyde. Understanding the spectral signature of this molecule is critical for researchers in synthetic chemistry, materials science, and drug development for confirming identity, assessing purity, and monitoring reaction progress.
This document moves beyond a simple recitation of spectral positions. It delves into the rationale for selecting specific sample preparation techniques, provides a detailed protocol for acquiring high-quality spectra, and offers an in-depth interpretation of the resulting data, grounded in established spectroscopic principles. The causality behind peak assignments and the potential for intramolecular electronic effects to shift vibrational frequencies will be explored, providing a robust framework for the analysis of similarly complex molecules.
Causality of Experimental Design: Choosing the Right Sampling Technique
The physical state and properties of the sample dictate the optimal method for presenting it to the FT-IR beam. For a solid compound like this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR): This has become the dominant method for solid sample analysis due to its simplicity and speed.[1][2][3] The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide).[3] The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample at the points of contact.[2][4][5] This interaction provides an absorption spectrum of the sample's surface with minimal to no preparation.[2]
-
Expertise & Experience: ATR is the preferred starting point for a novel compound. It is non-destructive, requires only a minuscule amount of sample, and avoids the potential complications of moisture absorption inherent in the KBr method. The quality of the spectrum is highly dependent on achieving firm, uniform contact between the sample and the ATR crystal.
Potassium Bromide (KBr) Pellet Method: This traditional transmission technique involves intimately grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.[6][7] The IR beam passes directly through the pellet.
-
Expertise & Experience: While more labor-intensive, the KBr method can sometimes yield sharper, more resolved spectra, particularly in the fingerprint region, as it represents the bulk sample rather than just the surface. However, KBr is hygroscopic, and absorbed water can introduce broad O-H stretching bands (~3400 cm⁻¹) that may obscure N-H or other relevant absorptions.[7] Furthermore, ion-exchange reactions can occur with certain samples, such as hydrochlorides, altering the spectrum.[7] For this compound, which is not a salt, this is less of a concern, but moisture is a critical consideration.
The following protocols provide methodologies for both techniques, allowing the researcher to choose based on available equipment and desired data quality.
Experimental Protocols
Protocol 1: Analysis by Attenuated Total Reflectance (ATR)
Objective: To obtain a rapid, high-quality FT-IR spectrum of solid this compound with minimal sample preparation.
Materials:
-
FT-IR Spectrometer with ATR accessory (e.g., diamond crystal)
-
This compound sample (1-2 mg)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Ethanol)
-
Lint-free wipes
Methodology:
-
Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with isopropanol to clean the crystal, allowing it to fully evaporate. Collect a background spectrum. This is a critical self-validating step to ensure that atmospheric H₂O and CO₂, as well as any crystal contaminants, are computationally removed from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.[6]
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[6]
-
Spectrum Acquisition: Collect the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.
Protocol 2: Analysis by KBr Pellet Method
Objective: To obtain a high-resolution transmission FT-IR spectrum of this compound embedded in a KBr matrix.
Materials:
-
FT-IR Spectrometer
-
This compound sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), desiccated (100-200 mg)
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
Infrared lamp or oven for drying KBr
Methodology:
-
Drying: Gently heat the KBr powder under an infrared lamp or in an oven to remove any absorbed moisture. Store in a desiccator. This step is crucial to prevent water bands from obscuring the spectrum.[7]
-
Grinding: Place 1-2 mg of the sample and ~150 mg of the dry KBr into the agate mortar.[6] Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. Inadequate grinding will lead to scattering of the IR beam and a poor-quality spectrum.
-
Pellet Pressing: Transfer the powder mixture to the pellet die.[6] Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be clear and translucent.[6] An opaque or cloudy pellet indicates insufficient grinding, moisture, or inadequate pressure.
-
Spectrum Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path. Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum (16-32 scans, 4 cm⁻¹ resolution).
Data Interpretation & Spectral Analysis
The FT-IR spectrum of this compound can be logically dissected by examining the characteristic absorption regions for each of its constituent functional groups. The interpretation should systematically move from the functional group region (>1500 cm⁻¹) to the fingerprint region (<1500 cm⁻¹).[8]
Molecular Structure and Key Vibrational Modes
Caption: Molecular structure of this compound with key functional groups highlighted.
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region is dominated by stretching vibrations of key functional groups.
-
C-H Stretching (3100 cm⁻¹ - 2850 cm⁻¹):
-
Aromatic C-H Stretch (>3000 cm⁻¹): Expect one or more weak to medium intensity bands in the 3100-3000 cm⁻¹ region, characteristic of the C(sp²)-H bonds of the phenyl group.[9][10][11] Their presence is a strong indicator of aromaticity.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Strong, sharp absorptions are expected between 2960-2850 cm⁻¹ due to the symmetric and asymmetric stretching of the C(sp³)-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[12][13]
-
Aldehyde C-H Stretch (~2830 cm⁻¹ and ~2720 cm⁻¹): A hallmark of the aldehyde group is the appearance of two medium-intensity bands.[14][15] One is near 2830 cm⁻¹, often overlapping with aliphatic C-H stretches, but the second, near 2720 cm⁻¹, is highly diagnostic as few other groups absorb here.[9][14][15] This pair arises from a Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[16]
-
-
Carbonyl (C=O) Stretching (~1725 cm⁻¹):
-
A very strong and sharp absorption band is expected for the aldehyde C=O stretch. For a saturated aliphatic aldehyde, this peak typically appears in the 1740-1720 cm⁻¹ range.[9][14][15] The presence of the phenyl group at the α-carbon does not place it in direct conjugation with the carbonyl, so a significant shift to lower wavenumbers (as seen in α,β-unsaturated aldehydes) is not expected.[14][15] The high intensity of this band is due to the large change in dipole moment during the stretching vibration.[17]
-
-
Nitro (N-O) Stretching (~1550 cm⁻¹ and ~1365 cm⁻¹):
-
The nitro group gives rise to two distinct, strong absorption bands.[18]
-
The presence of both of these strong bands is a definitive indicator of the nitro functional group.
-
-
Aromatic C=C Stretching (~1600 cm⁻¹ - 1450 cm⁻¹):
Fingerprint Region (<1500 cm⁻¹)
This region contains a complex series of absorptions, including C-C single bond stretches and various bending vibrations (scissoring, rocking, wagging). While difficult to assign individually, the overall pattern is unique to the molecule.
-
C-H Bending:
-
Aliphatic C-H bending vibrations for methyl and methylene groups will appear in the 1470-1350 cm⁻¹ range.[20]
-
Aromatic C-H Out-of-Plane (OOP) Bending: A strong band in the 900-675 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.[9][10] For a monosubstituted ring, as in this molecule, strong absorptions are expected around 770-730 cm⁻¹ and 720-680 cm⁻¹. The exact positions can confirm the phenyl group's substitution.
-
Summary of Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Phenyl C(sp²)-H Stretch | Weak to Medium |
| 2960 - 2850 | Alkyl C(sp³)-H Stretch | Strong |
| ~2830 and ~2720 | Aldehyde C-H Stretch (Fermi Resonance) | Medium |
| 1740 - 1720 | Aldehyde C=O Stretch | Very Strong, Sharp |
| ~1600, 1500-1400 | Phenyl C=C In-Ring Stretch | Medium to Weak |
| ~1550 | Asymmetric N-O Stretch | Strong |
| ~1365 | Symmetric N-O Stretch | Strong |
| 1470 - 1350 | Alkyl C-H Bending | Medium |
| 900 - 675 | Phenyl C-H Out-of-Plane Bending | Strong |
Trustworthiness & Self-Validation
To ensure the trustworthiness of the obtained spectrum, the following steps are critical:
-
Instrument Performance Qualification (IPQ): Regularly verify the spectrometer's performance using a polystyrene standard. This ensures wavenumber accuracy and resolution.
-
Background Correction: Always run a fresh background scan before the sample analysis. This accounts for any changes in the atmospheric composition (H₂O, CO₂) of the sample compartment.
-
Sample Purity: The presence of unexpected peaks may indicate impurities (e.g., residual solvents, starting materials). A broad peak around 3400 cm⁻¹ is a classic sign of water contamination, particularly when using the KBr method.[7]
-
Reproducibility: For critical applications, prepare the sample and acquire the spectrum two or three times to ensure the results are reproducible. Minor variations in peak intensity are acceptable, but peak positions should be consistent.
Conclusion
The FT-IR spectrum of this compound presents a rich tapestry of information that, when interpreted systematically, allows for unambiguous structural confirmation. The key to successful analysis lies in identifying the highly diagnostic bands: the aldehyde C-H and C=O stretches, the dual N-O stretches of the nitro group, and the characteristic stretches of the aromatic ring. By following the detailed protocols and interpretative guide presented in this note, researchers, scientists, and drug development professionals can confidently utilize FT-IR spectroscopy as a rapid, reliable, and powerful tool for the characterization of complex multifunctional molecules.
References
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
IR: aldehydes. (n.d.). University of Calgary. [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]
-
Infrared Absorption Spectra of Aliphatic Nitro-compounds and Their Derivatives. (1971). Russian Chemical Reviews. [Link]
-
IR: nitro groups. (n.d.). University of Calgary. [Link]
-
FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. (n.d.). ResearchGate. [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]
-
Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. (n.d.). Université de Genève. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]
-
The features of IR spectrum. (n.d.). SlidePlayer. [Link]
-
Double bonds in alkenes and carbonyl compounds exhibit stretching frequencies in the diagnostic region of the IR spectrum. (2024). JoVE. [Link]
-
13.4: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
Sources
- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 2. mt.com [mt.com]
- 3. jascoinc.com [jascoinc.com]
- 4. unige.ch [unige.ch]
- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. shimadzu.com [shimadzu.com]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Topic: In Vitro COX-1/COX-2 Inhibition Assay for 2,2-Dimethyl-4-nitro-3-phenylbutanal
An Application Guide by a Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for determining the inhibitory potency and selectivity of the novel compound 2,2-Dimethyl-4-nitro-3-phenylbutanal against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The methodology detailed herein employs a sensitive fluorometric assay suitable for high-throughput screening and detailed mechanistic studies. We delve into the causality behind experimental choices, provide a self-validating protocol with integrated controls, and offer a clear pathway for data analysis and interpretation, including the calculation of IC₅₀ values and the Selectivity Index (SI). This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new non-steroidal anti-inflammatory drugs (NSAIDs).
Scientific Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the conversion of arachidonic acid into prostanoids, which are critical mediators of various physiological and pathological processes.[1] Two primary isoforms of this enzyme have been identified:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostanoids that regulate homeostatic functions. These include protecting the gastric mucosa, maintaining kidney function, and mediating platelet aggregation.[1][2]
-
COX-2: An inducible enzyme that is typically absent or present at very low levels in most cells under normal conditions.[3] Its expression is significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors, leading to the production of pro-inflammatory prostanoids that mediate pain and fever.[3]
Traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective, inhibiting both COX-1 and COX-2.[1] While their therapeutic effects stem from COX-2 inhibition, the concurrent inhibition of COX-1 is associated with significant gastrointestinal side effects, such as ulcers and bleeding.[4] This understanding led to the development of selective COX-2 inhibitors (coxibs), like Celecoxib, designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastric injury.[3][4][5]
The evaluation of new chemical entities for their ability to selectively inhibit COX-2 is a cornerstone of modern NSAID discovery. This protocol outlines the procedure for characterizing This compound (Molecular Formula: C₁₂H₁₅NO₃, Molecular Weight: 221.25 g/mol ), a novel compound, for its potential as a selective COX-2 inhibitor.[6][7]
Assay Principle: A Fluorometric Approach
This protocol utilizes a highly sensitive fluorometric assay that measures the peroxidase activity inherent to both COX isoforms. The COX enzyme first converts arachidonic acid to the unstable intermediate Prostaglandin G₂ (PGG₂). The peroxidase component of the enzyme then reduces PGG₂ to Prostaglandin H₂ (PGH₂).[8][9]
The assay directly measures the production of PGG₂. A specific probe included in the reaction mixture produces a highly fluorescent product upon oxidation by PGG₂. The resulting fluorescence intensity is directly proportional to the amount of PGG₂ generated and, therefore, to the COX enzyme's activity.[10] An inhibitor, such as the test compound this compound, will reduce the rate of PGG₂ formation, leading to a decrease in the fluorescent signal.
Caption: Step-by-step experimental workflow for the COX inhibition assay.
Step-by-Step Procedure:
-
Plate Setup: Design a plate map that includes wells for Blanks, Enzyme Controls (EC, 100% activity), Inhibitor Controls (IC, e.g., Celecoxib), Solvent Controls (if different from EC), and the Test Compound at various concentrations. Run all conditions in triplicate.
-
Master Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Cofactor, and COX Probe in sufficient quantity for all wells.
-
Dispensing: Add 80 µL of the master mix to each well of the 96-well plate.
-
Inhibitor/Control Addition: Add 10 µL of the diluted test compound, control inhibitors, or solvent (for EC and Blank wells) to the appropriate wells. The concentration should be 10x the final desired concentration.
-
Enzyme Addition:
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the "Blank" wells.
-
To the "Blank" wells, add 10 µL of COX Assay Buffer.
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature, protected from light. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Place the plate in the fluorescence reader. Initiate the enzymatic reaction by injecting 10 µL of the Arachidonic Acid working solution into each well.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) every minute for 10-20 minutes (kinetic mode). Alternatively, an endpoint reading can be taken after a fixed time (e.g., 10 minutes), provided the reaction is still in the linear phase.
Data Analysis and Interpretation
A. Calculation of Percent Inhibition
First, determine the rate of reaction (slope of fluorescence vs. time) for each well from the linear portion of the kinetic curve. If using an endpoint reading, subtract the blank value from all other readings.
The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (Rate_EC - Rate_Sample) / Rate_EC ] * 100
Where:
-
Rate_EC: The average reaction rate of the Enzyme Control (100% activity).
-
Rate_Sample: The reaction rate in the presence of the test compound.
B. IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor that reduces the enzyme's activity by 50%. [11][12]
-
Plot the % Inhibition (Y-axis) against the corresponding logarithmic concentration of this compound (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation.
-
The software will calculate the IC₅₀ value from the curve. [12] C. Selectivity Index (SI) Calculation
The selectivity of the compound for COX-2 over COX-1 is a critical parameter. It is calculated as follows:
Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)
A higher SI value indicates greater selectivity for the COX-2 enzyme. For example, an SI of >100 is generally considered highly selective.
D. Example Data Presentation
| Compound | Isoform | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | COX-1 | 85.2 | 142 |
| COX-2 | 0.6 | ||
| Celecoxib (Control) | COX-1 | 15.0 | 187.5 |
| COX-2 | 0.08 | ||
| SC-560 (Control) | COX-1 | 0.009 | 0.0014 |
| COX-2 | 6.3 |
(Note: Data presented is hypothetical and for illustrative purposes only.)
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the results, this protocol incorporates a self-validating system based on the following principles:
-
Integrated Controls:
-
Enzyme Control (EC): Defines 100% enzyme activity and serves as the primary reference for calculating inhibition.
-
Blank Control: Contains all reagents except the enzyme to measure background fluorescence. This value must be subtracted from all other measurements.
-
Solvent Control: Ensures that the solvent (DMSO) at the final assay concentration does not significantly affect enzyme activity. Its rate should be nearly identical to the EC. * Positive Controls: The use of known selective inhibitors (Celecoxib for COX-2, SC-560 for COX-1) validates that the assay system is responsive and performing as expected. The calculated IC₅₀ values for these controls should fall within the historically accepted range.
-
-
Assay Performance Metrics:
-
For an IC₅₀ value to be considered reliable, the dose-response curve must be complete, with a clear plateau at maximum inhibition. The maximum inhibition achieved should ideally be greater than 50%. [13] * The assay should be performed under initial velocity conditions, meaning that less than 10-15% of the substrate is consumed during the measurement period. This ensures that the reaction rate is proportional to enzyme concentration and not limited by substrate availability. [14]* Replication: All experimental conditions, including controls and each concentration of the test compound, must be performed in at least triplicate to ensure precision and allow for statistical analysis.
-
Conclusion
The protocol detailed in this application note provides a robust and reliable method for evaluating the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes. By carefully following the outlined steps and adhering to the principles of self-validation, researchers can generate high-quality, reproducible data essential for guiding drug discovery efforts and characterizing the therapeutic potential of novel anti-inflammatory agents.
References
-
Bruno, A., & Tacconelli, S. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC Advances. Retrieved from [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. Retrieved from [Link]
-
Wang, Z., et al. (2023). Arachidonic acid metabolism in health and disease. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
AMERICAN ELEMENTS®. (n.d.). This compound. Retrieved from [Link]
-
Gesztelyi, R., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). COX pathway of arachidonic acid metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Patsnap. (2024). What are Arachidonic acid inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]
-
Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Expert Opinion on Investigational Drugs. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
Sources
- 1. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C12H15NO3 | CID 71756661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. courses.edx.org [courses.edx.org]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Utility of 2,2-Dimethyl-4-nitro-3-phenylbutanal: A Versatile Intermediate in Asymmetric Synthesis
Introduction: Unlocking Molecular Complexity with a γ-Nitro Aldehyde
In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Among the myriad of synthetic intermediates, γ-nitro carbonyl compounds have emerged as exceptionally versatile building blocks, primarily due to the dual reactivity of the nitro and carbonyl functionalities. 2,2-Dimethyl-4-nitro-3-phenylbutanal, a chiral γ-nitro aldehyde, represents a particularly valuable intermediate for the synthesis of highly substituted, stereochemically rich molecules, including key structural motifs found in pharmaceuticals and natural products. The presence of a quaternary carbon center at the α-position and two adjacent stereocenters makes it a challenging yet rewarding synthetic target and a powerful precursor for diverse molecular scaffolds.
This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound. We will delve into the mechanistic underpinnings of its stereoselective synthesis, provide detailed, field-proven protocols for its preparation and subsequent transformations, and showcase its utility in the construction of valuable downstream products such as substituted pyrrolidines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.
Part 1: Stereoselective Synthesis of this compound
The cornerstone for the synthesis of this compound is the organocatalytic asymmetric Michael addition of isobutyraldehyde to (E)-β-nitrostyrene. This reaction is a powerful C-C bond-forming transformation that allows for the concomitant formation of two stereocenters with high levels of stereocontrol.
Mechanistic Insight: The Power of Enamine and Iminium Catalysis
The success of this asymmetric transformation hinges on the use of chiral secondary amine organocatalysts, such as derivatives of proline or 1,2-diaminocyclohexane. The catalytic cycle proceeds through two key intermediates:
-
Enamine Formation: The chiral secondary amine catalyst reacts with isobutyraldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the facial selectivity of the enamine, predisposing it to attack the Michael acceptor from a specific trajectory.
-
Iminium Ion Activation: Concurrently, the catalyst can also activate the α,β-unsaturated nitroalkene through the formation of an iminium ion, lowering its LUMO and enhancing its electrophilicity. However, in the case of aldehyde addition to nitroalkenes, the enamine pathway is the predominant operative mechanism. The thiourea moiety on some catalysts can further activate the nitroalkene through hydrogen bonding, bringing it into close proximity with the enamine for the Michael addition.[1]
The steric hindrance from the gem-dimethyl group of the isobutyraldehyde-derived enamine and the phenyl group of the nitrostyrene play a crucial role in dictating the diastereoselectivity of the reaction. The catalyst's chiral scaffold then ensures the enantioselectivity of the newly formed stereocenters.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Phenylbutanal Derivatives in Bioassays
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with phenylbutanal derivatives in bioassays. Poor aqueous solubility is a frequent hurdle in drug discovery, often leading to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This resource provides in-depth, practical solutions and troubleshooting strategies to help you obtain reliable and reproducible results.
Section 1: Understanding the Challenge - FAQs on Physicochemical Properties
Question: Why are my phenylbutanal derivatives poorly soluble in aqueous bioassay buffers?
Answer: The poor water solubility of phenylbutanal derivatives stems from their molecular structure. Key factors include:
-
Hydrophobic Phenyl Group: The bulky, non-polar phenyl ring is inherently hydrophobic ("water-fearing"), which limits its interaction with polar water molecules.
-
Alkyl Chain: The butanal portion of the molecule is an alkyl chain, which is also non-polar and contributes to the overall low aqueous solubility.
-
LogP Value: Phenylbutanal has a calculated XLogP3 value of approximately 2.0, indicating a preference for a lipid-like environment over an aqueous one.[3] Derivatives of this compound may have even higher LogP values depending on their substitutions.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can be significant, further hindering dissolution in water.[4]
Low solubility can lead to several experimental artifacts, including compound precipitation, which can cause false-positives or false-negatives in screening assays and damage liquid handling equipment.[5][6]
Section 2: Solubilization Strategies - A Troubleshooting Guide
Successfully working with poorly soluble compounds requires a multi-faceted approach. The goal is to achieve a homogenous solution at the desired concentration in your final assay medium without introducing artifacts.
Q1: What is the first and most common step to solubilize a hydrophobic compound?
Answer: The standard starting point is to prepare a concentrated stock solution in a water-miscible organic solvent, most commonly 100% Dimethyl Sulfoxide (DMSO).[4][7] This high-concentration stock is then diluted into the aqueous assay buffer to reach the final desired concentration.
Causality: DMSO is a powerful aprotic, amphipathic solvent capable of dissolving a wide range of nonpolar and polar molecules.[7][8] Its use allows for the preparation of highly concentrated stock solutions (e.g., 10-30 mM), minimizing the volume of organic solvent added to the final assay, which is crucial for limiting solvent-induced toxicity or interference.[4][6]
Experimental Protocol: Preparing a DMSO Stock Solution
-
Determine Molecular Weight: Obtain the exact molecular weight (MW) of your phenylbutanal derivative.
-
Calculate Mass: Calculate the mass of the compound needed for your desired stock concentration and volume.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )
-
Example: For 5 mL of a 10 mM stock of a compound with MW = 148.20 g/mol (like 4-phenylbutanal[3]): Mass = 0.010 mol/L x 0.005 L x 148.20 g/mol = 0.00741 g or 7.41 mg.
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).[9][10][11]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 5 mL in the example above).
-
Promote Dissolution: Vortex vigorously. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied.[12] Visually inspect to ensure no particulates remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[5][6]
Q2: My compound is soluble in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
Answer: This is a very common problem known as "aqueous fallout." It occurs because while the compound is soluble in DMSO, its solubility in the final, mostly aqueous, medium is much lower.[13] When the DMSO stock is diluted, the DMSO molecules disperse and can no longer effectively keep the compound in solution.
Here is a decision-making workflow to address this issue:
Troubleshooting Steps:
-
Optimize DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some can tolerate 1%.[14] However, this must be validated for your specific cell type, as sensitivity varies greatly.[15] If your current final DMSO concentration is very low (e.g., <0.1%), you may be able to increase it slightly to improve solubility, but always stay within the tolerated limit of your assay.[13][14]
-
Use Surfactants: Low concentrations of non-ionic surfactants can act as wetting agents or form micelles to encapsulate hydrophobic compounds, improving their apparent solubility.[16]
-
Common Choices: Tween® 80 or Pluronic® F-68 are frequently used.[17][18]
-
Protocol: Prepare an intermediate stock of your compound in a solution containing the surfactant before the final dilution into the assay medium. A final concentration of 0.01% - 0.1% of the surfactant is a good starting point.
-
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form "inclusion complexes" with hydrophobic molecules like phenylbutanal derivatives, effectively shielding the hydrophobic part from the aqueous environment and increasing solubility.[19][20]
Experimental Protocol: Solubilization with HP-β-Cyclodextrin
-
Prepare a Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Add Compound: Add your phenylbutanal derivative (either neat or as a minimal volume of DMSO stock) to the HP-β-CD solution.
-
Facilitate Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.[23]
-
Sterilize & Dilute: Sterilize the solution through a 0.22 µm filter. This stock can now be diluted into your final assay medium.
Section 3: Validating Your Results - Mitigating Assay Interference
Question: I've successfully dissolved my compound, but how do I know the solubilizing agent isn't affecting my bioassay results?
Answer: This is a critical validation step. Solubilizing agents (excipients) are not inert and can have biological effects of their own.[15][24] For example, DMSO can induce cellular stress, differentiation, or apoptosis at certain concentrations, and surfactants can permeabilize cell membranes.[8][15]
You must run a vehicle control experiment.
Vehicle Control: A vehicle control contains everything that your experimental samples contain except for the test compound. This allows you to isolate the effect of the compound from the effect of the solvent system.
Experimental Protocol: Vehicle Control Validation
-
Prepare Treatment Groups:
-
Untreated Control: Cells + Assay Medium only.
-
Vehicle Control: Cells + Assay Medium + the highest concentration of the solvent/excipient system used (e.g., 0.5% DMSO, or 0.5% DMSO + 0.1% Tween 80).
-
Test Compound: Cells + Assay Medium + Compound dissolved in the vehicle.
-
-
Run Assay: Perform your standard bioassay protocol.
-
Analyze Results: Compare the readout from the Untreated Control to the Vehicle Control . There should be no statistically significant difference between these two groups. If there is, the vehicle is interfering with the assay, and you must either lower its concentration or find an alternative solubilization method.
Section 4: Summary & Quick Reference
The table below summarizes the key solubilization strategies discussed.
| Method | Mechanism of Action | Typical Final Concentration | Pros | Cons |
| DMSO | Co-solvent; dissolves a wide range of hydrophobic compounds.[7] | 0.1% - 1.0% (v/v) | Simple to use; effective for many compounds; standard in HTS.[4] | Can be toxic to cells at >1%; can cause precipitation upon dilution.[13][15] |
| Surfactants (e.g., Tween 80) | Form micelles to encapsulate hydrophobic molecules; act as wetting agents.[16] | 0.01% - 0.1% (w/v) | Effective at low concentrations; can improve stability. | Can permeabilize cell membranes; may interfere with certain assays. |
| Cyclodextrins (e.g., HP-β-CD) | Form water-soluble inclusion complexes by encapsulating the hydrophobic guest molecule.[19][20] | 1 - 10 mM | Low cytotoxicity; high solubilizing capacity for appropriate guest molecules.[15][22] | More complex preparation; may not work for all molecular shapes/sizes. |
Always remember that the best approach is often empirically determined. It is recommended to test a small amount of your valuable compound with different solubilization methods to find the optimal one for your specific phenylbutanal derivative and bioassay system.
References
-
Brammer, K. (2015). Considerations regarding use of solvents in in vitro cell based assays. J Pharmacol Toxicol Methods. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 34034, 4-Phenylbutanal. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
- Crini, G. (2014). A history of cyclodextrins. Chemical Reviews.
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]
-
YouTube. (2020). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]
-
dos Santos, L., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]
- Matsuda, H., & Arima, H. (2020). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Cancers.
-
Karatasos, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Khan, B. A., et al. (2018). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. Current Pharmaceutical Design. [Link]
-
Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. [Link]
- Sharma, D., et al. (2019). Improvement in the dissolution of poorly water soluble drug using media milling technique. Thai Journal of Pharmaceutical Sciences.
-
García-Sanz, A., et al. (2024). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product. International Journal of Molecular Sciences. [Link]
-
OAText. (2015). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Phenylbutanal | C10H12O | CID 29030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. google.com [google.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. gpsrjournal.com [gpsrjournal.com]
- 20. oatext.com [oatext.com]
- 21. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
Preventing degradation of 2,2-Dimethyl-4-nitro-3-phenylbutanal during workup
Welcome to the technical support center for handling and purifying 2,2-Dimethyl-4-nitro-3-phenylbutanal. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter stability challenges with this and structurally similar molecules. We will move beyond simple procedural steps to explore the chemical principles governing its degradation, providing you with the expert insights needed to optimize your workup and purification protocols.
Quick Start: Key Stability Considerations
Before diving into detailed FAQs, here are the critical factors to manage when working with this compound:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a pH between 4 and 6.5 during workup. | Avoids base-catalyzed retro-Michael reaction and the formation of unstable nitronate salts.[1] |
| Temperature | Keep all workup and purification steps at or below room temperature (ideally 0-10 °C). | Minimizes the rate of all degradation pathways. |
| Exposure to Strong Acids/Bases | Strictly avoid strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, K₂CO₃). | Strong bases promote rapid degradation, while strong acids can trigger the Nef reaction if nitronates are present.[2][3] |
| Atmosphere | Handle under an inert atmosphere (N₂ or Ar) where possible. | Prevents air oxidation of the sensitive aldehyde functional group. |
| Purification Media | Use deactivated silica gel for chromatography. | Acidic sites on standard silica gel can catalyze degradation; deactivation creates a more inert stationary phase. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and isolation of this compound.
Category 1: Understanding the Core Instabilities
Q1: What is the primary cause of degradation for this compound during workup?
A1: The most significant degradation pathway is a base-catalyzed retro-Michael reaction (also analogous to a retro-Henry reaction). The acidic proton on the carbon adjacent to the nitro group (C4) is easily removed by a base. This generates a nitronate anion, which facilitates the cleavage of the C3-C4 bond, leading to the formation of 3,3-dimethyl-2-phenylpropenal and nitromethane. This process is often irreversible and leads to significant yield loss.
Caption: Base-catalyzed retro-Michael degradation pathway.
Q2: I've heard of the Nef reaction. Is that a risk for this molecule?
A2: Yes, the Nef reaction is a potential, though typically secondary, risk. This reaction occurs when the nitronate salt (formed under basic conditions, as described in A1) is exposed to strong acid.[2][3] The nitronate is protonated to a nitronic acid, which then hydrolyzes to a carbonyl compound. While the classic Nef reaction converts a nitroalkane into an aldehyde or ketone, in this complex molecule it would likely lead to a mixture of undesired byproducts. The key takeaway is to avoid the two-step sequence of exposure to base followed by strong acid.
Caption: Generalized Nef reaction pathway.
Q3: Besides the retro-Michael reaction, what other degradation can occur?
A3: Aldehyde oxidation is another common issue. The aldehyde functional group is susceptible to air oxidation, which converts it to the corresponding carboxylic acid. This is often catalyzed by residual impurities or light. While the gem-dimethyl groups at the alpha-position prevent self-condensation (aldol) reactions, oxidation remains a concern, especially during long-term storage or prolonged purification steps.
Category 2: Troubleshooting Experimental Workup
Q4: I observe a new, more polar spot on my TLC plate after a sodium bicarbonate wash. What is happening?
A4: The appearance of a new, polar spot after a bicarbonate wash is a classic sign of degradation. Sodium bicarbonate, while a weak base, is often sufficient to catalyze the retro-Michael reaction described in A1. The likely polar byproduct is the nitromethane anion or its subsequent reaction products.
Solution: Avoid all basic washes. If you need to neutralize an acidic reaction mixture, use a buffered solution like saturated ammonium chloride (NH₄Cl) or a very dilute (e.g., 1%) citric acid solution, always keeping the temperature low (0-5 °C).
Q5: My product seems to decompose on the silica gel column, resulting in streaking and low recovery. How can I fix this?
A5: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze degradation on the column surface. The prolonged contact time during chromatography exacerbates this issue.
Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in your eluent system containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base like pyridine. Let the slurry stand for about an hour, then pack the column as usual. This neutralizes the acidic sites on the silica surface, providing a much more inert stationary phase.
| Eluent System Component | Purpose | Recommended Percentage |
| Hexanes / Ethyl Acetate | Primary mobile phase | Gradient from 5% to 20% EtOAc is a good starting point. |
| Triethylamine (Et₃N) | Silica gel deactivator | 0.5 - 1.0% (v/v) |
Recommended Protocols
Protocol 1: Gentle Extractive Workup
This protocol is designed to minimize chemical and thermal stress on the molecule.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath.
-
Neutralization (if necessary): If the reaction is acidic, slowly add a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases, ensuring the temperature does not rise above 5 °C. If the reaction is basic, slowly add a pre-cooled (0 °C) 1M solution of ammonium chloride (NH₄Cl) until the pH of the aqueous layer is between 6.0 and 6.5.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Use cold solvents for the extraction.
-
Washing: Combine the organic layers and wash sequentially with:
-
1x with cold, saturated aqueous NH₄Cl solution.
-
2x with cold brine (saturated NaCl solution). The brine wash helps to remove residual water and break emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) with a bath temperature not exceeding 30 °C.
-
Storage: Immediately place the crude product under an inert atmosphere (N₂ or Ar) and store at -20 °C if not proceeding directly to purification.
Caption: Recommended gentle workup workflow.
Protocol 2: Purification via Bisulfite Adduct Formation
For cases where chromatography proves difficult or for larger scale purifications, converting the aldehyde to a temporary, stable derivative is an excellent strategy.[4][5] Aldehydes react with sodium bisulfite to form solid, water-soluble adducts, leaving organic-soluble impurities behind.[6][7]
-
Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol or THF). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously at room temperature for 2-4 hours. A white precipitate of the bisulfite adduct should form.
-
Isolation of Adduct: Filter the solid adduct and wash it with cold ethanol and then diethyl ether to remove any remaining impurities. Alternatively, if no precipitate forms, dilute the mixture with water and wash with an organic solvent (e.g., ethyl acetate) to remove impurities, retaining the aqueous layer which contains the dissolved adduct.
-
Regeneration of Aldehyde: Suspend the filtered adduct (or use the aqueous layer) in a biphasic mixture of diethyl ether and water. Cool to 0 °C. Slowly add a saturated solution of sodium bicarbonate or a dilute (e.g., 10%) aqueous solution of formaldehyde while stirring until the adduct is fully decomposed and the aldehyde is released into the organic layer. Note: Using a strong base like NaOH can cause degradation; a milder base is preferred.[4]
-
Final Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Finishing: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure as described in Protocol 1.
References
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). Organic Process Research & Development. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. [Link]
-
Nef Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. [Link]
-
Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. (2023). National Center for Biotechnology Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Nef Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2,2-Dimethyl-4-nitro-3-phenylbutanal and Its Analogs: A Guide for Researchers
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, nitro-aromatic compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a detailed comparative analysis of the biological activity of 2,2-Dimethyl-4-nitro-3-phenylbutanal and its structurally related analogs. Drawing upon robust experimental data, we will delve into their anti-inflammatory, analgesic, and antioxidant capacities, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing both a high-level overview and detailed experimental protocols.
Introduction to this compound and its Therapeutic Potential
This compound represents a core chemical scaffold characterized by a nitro group, a phenyl ring, and a butanal moiety with dimethyl substitution at the alpha-position. While direct biological data for this parent compound is not extensively available in the public domain, the evaluation of its analogs provides critical insights into the therapeutic promise of this chemical class. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and can be a key determinant of its biological activity.[1] Our focus will be on a series of recently synthesized and evaluated analogs, primarily the (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid derivatives, which have demonstrated notable anti-inflammatory and analgesic effects.[3][4]
Comparative Biological Evaluation of Phenylbutanal Analogs
The biological activities of a series of analogs have been systematically evaluated to understand the impact of structural modifications on their therapeutic efficacy. The primary areas of investigation include anti-inflammatory, analgesic, and antioxidant activities.
Anti-inflammatory Activity: Insights from Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Inflammation is a complex biological response, and key enzymes in this pathway, cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are important therapeutic targets. A series of aldehydic (FM1-6) and carboxylic acid (FM7-12) analogs of this compound were synthesized and evaluated for their inhibitory activity against these enzymes.[3]
The introduction of a 4-isopropylbenzyl group at the 2-position of the butanal backbone and further modifications of the phenyl ring and the aldehyde functional group have yielded compounds with potent anti-inflammatory properties.[3]
| Compound | R | R' | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| FM1 | H | CHO | 1.12 ± 0.03 | 1.15 ± 0.04 | 1.25 ± 0.04 |
| FM2 | 4-OCH3 | CHO | 0.95 ± 0.02 | 0.98 ± 0.03 | 1.05 ± 0.03 |
| FM3 | 4-Cl | CHO | 0.88 ± 0.02 | 0.85 ± 0.02 | 0.95 ± 0.02 |
| FM4 | 4-F | CHO | 0.75 ± 0.01 | 0.74 ± 0.01 | 0.82 ± 0.01 |
| FM10 | 4-OCH3 | COOH | 0.65 ± 0.01 | 0.69 ± 0.01 | 0.75 ± 0.01 |
| FM12 | Furyl | COOH | 0.25 ± 0.005 | 0.18 ± 0.004 | 0.32 ± 0.006 |
| Celecoxib | - | - | 10.87 ± 0.15 | 0.042 ± 0.001 | - |
| Aspirin | - | - | 3.75 ± 0.12 | 25.5 ± 0.85 | - |
Data sourced from a study on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal analogs.[3]
From the data, it is evident that substitution on the phenyl ring and conversion of the aldehyde to a carboxylic acid significantly impacts inhibitory activity. Notably, the furyl-substituted carboxylic acid analog FM12 demonstrated the most potent COX-2 inhibition with an IC50 value of 0.18 µM.[3] This suggests that the carboxylic acid moiety may play a crucial role in binding to the active site of COX enzymes.
In Vivo Anti-inflammatory and Analgesic Activity
The anti-inflammatory potential of promising analogs was further investigated in vivo using the carrageenan-induced paw edema model in rats.[3] This model is a well-established method for evaluating the acute anti-inflammatory effects of novel compounds.[5] The analgesic effects were assessed using the hot plate test, which measures the response to thermal stimuli.[3]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound (75 mg/kg) | % Inhibition at 1 hr | % Inhibition at 2 hr | % Inhibition at 3 hr | % Inhibition at 4 hr |
| FM10 | 54.54 | 58.73 | 61.98 | 64.92 |
| FM12 | 56.36 | 60.31 | 63.49 | 66.66 |
| Aspirin | 52.77 | 55.55 | 58.73 | 61.43 |
Data reflects the percentage inhibition of paw edema compared to the control group. Sourced from a study on phenylbutanal analogs.[3]
Both FM10 and FM12 exhibited significant and sustained anti-inflammatory activity, surpassing the effect of the standard drug, aspirin, at the tested dose.[3]
In Vivo Analgesic Activity (Hot Plate Test)
| Compound (75 mg/kg) | Latency (s) at 30 min | Latency (s) at 60 min | Latency (s) at 90 min |
| FM10 | 7.8 ± 0.4 | 8.5 ± 0.5 | 9.2 ± 0.6 |
| FM12 | 8.1 ± 0.3 | 8.9 ± 0.4 | 9.8 ± 0.5 |
| Morphine | 9.5 ± 0.2 | 10.8 ± 0.3 | 12.1 ± 0.4 |
| Control | 4.2 ± 0.3 | 4.3 ± 0.2 | 4.1 ± 0.3 |
Data represents the mean latency time for the animals to respond to the thermal stimulus. Sourced from a study on phenylbutanal analogs.[3]
The results from the hot plate test indicate that both FM10 and FM12 possess significant analgesic properties, as evidenced by the increased latency time compared to the control group.[3]
Antioxidant Activity
The antioxidant potential of these compounds was evaluated using DPPH and ABTS radical scavenging assays. Many nitro-aromatic compounds are known to interact with biological systems through redox processes, and assessing their antioxidant capacity is crucial for understanding their overall biological profile.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| FM1 | 25.4 ± 0.8 | 28.1 ± 0.9 |
| FM4 | 20.1 ± 0.6 | 22.5 ± 0.7 |
| FM10 | 18.5 ± 0.5 | 20.3 ± 0.6 |
| FM12 | 15.2 ± 0.4 | 17.8 ± 0.5 |
| Ascorbic Acid | 10.8 ± 0.3 | 12.5 ± 0.4 |
Data represents the concentration required for 50% scavenging of the respective radicals. Sourced from a study on phenylbutanal analogs.[3]
The analogs demonstrated moderate antioxidant activity, with the carboxylic acid derivatives generally showing higher potency. This antioxidant capacity may contribute to their overall anti-inflammatory effects by mitigating oxidative stress associated with inflammation.
Structure-Activity Relationship (SAR) Insights
The collective data from these studies allows for the formulation of preliminary structure-activity relationships for this class of compounds:
-
Aldehyde vs. Carboxylic Acid: The conversion of the aldehyde functional group to a carboxylic acid generally leads to an increase in anti-inflammatory and antioxidant activity. This is likely due to the ability of the carboxylate to form stronger interactions with the target enzymes.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly modulate biological activity. Halogen substitutions (e.g., fluorine in FM4 ) and the presence of a furyl ring (FM12 ) were associated with enhanced potency, suggesting that electronic and steric factors play a critical role in target engagement.
-
4-Isopropylbenzyl Group: The presence of the 4-isopropylbenzyl group at the 2-position appears to be a favorable structural feature for the observed anti-inflammatory and analgesic activities.
Proposed Mechanism of Action
The anti-inflammatory effects of these phenylbutanal analogs are likely mediated through the dual inhibition of COX and 5-LOX enzymes. This dual-action is a desirable attribute for anti-inflammatory drugs as it can lead to a broader spectrum of activity and potentially fewer side effects compared to selective COX-2 inhibitors.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocols
For the benefit of researchers seeking to replicate or build upon these findings, detailed step-by-step methodologies for key experiments are provided below.
Synthesis of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal Analogs
The synthesis of the title compounds and their analogs typically involves a Michael addition reaction.
Caption: General synthetic workflow for phenylbutanal analogs.
Step-by-Step Protocol:
-
To a solution of the substituted nitrostyrene (1.0 mmol) in an appropriate solvent (e.g., dichloromethane), add the corresponding aldehyde or ketone (1.2 mmol).
-
Add the organocatalyst (e.g., L-proline, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a commercially available inhibitor screening assay kit.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or the reference inhibitor (e.g., celecoxib, aspirin) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a further period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This assay is performed on rats to assess the acute anti-inflammatory activity of the compounds.
Step-by-Step Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: control (vehicle), standard (e.g., aspirin), and test compound groups.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals a promising class of compounds with significant anti-inflammatory, analgesic, and antioxidant activities. The structure-activity relationship studies highlight the importance of the carboxylic acid moiety and specific substitutions on the phenyl ring for enhanced biological efficacy. The dual inhibition of COX and 5-LOX pathways presents a compelling mechanism of action for their anti-inflammatory effects.
While the biological profile of the parent compound, this compound, remains to be fully elucidated, the data from its analogs strongly suggest that this chemical scaffold is a valuable starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR and optimize the pharmacological properties. Additionally, more in-depth mechanistic studies are warranted to explore the precise molecular interactions with their biological targets and to assess their safety and pharmacokinetic profiles.
References
- (Reference to the key paper on (2S,3S)-2-(4-isopropylbenzyl)
- (Reference to a general paper on the biological activity of nitro-arom
- (Reference to a paper on COX/LOX inhibition)
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022 Jun; 27(12): 3687. [Link]
- (Reference to a paper on in vivo anti-inflamm
- (Reference to a paper on analgesic testing methods)
- (Reference to a paper on antioxidant assays)
- (Reference to a paper on the synthesis of rel
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. 2022 Jun; 27(13): 4068. [Link]
-
Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Journal of Ethnopharmacology. 2004 Jan; 90(1): 141-146. [Link]
-
Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences. 2024 Jun; 25(12): 6536. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2,2-Dimethyl-4-nitro-3-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2,2-Dimethyl-4-nitro-3-phenylbutanal. This document moves beyond a simple checklist to offer a framework of understanding, ensuring that safety is integrated into your experimental design and execution. The causality behind each recommendation is explained to build a culture of safety and scientific excellence within your laboratory.
Understanding the Hazard Profile
Key Structural alerts and their associated hazards:
-
Butane Backbone: Contributes to the compound's flammability. Similar short-chain alkanes are highly flammable and can have low flash points.[1]
-
Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[2] They can also be reactive and may undergo self-condensation or oxidation.
-
Aromatic Nitro Group: Aromatic nitro compounds are known for their potential thermal instability and, in some cases, explosive nature, especially when multiple nitro groups are present.[3][4][5] They can also pose toxicological risks, with some exhibiting hematological effects.[6]
Based on these structural alerts, this compound should be treated as a flammable, irritant, and potentially unstable compound .
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves. | Provides protection against incidental splashes and allows for quick removal of the outer glove in case of contamination. For prolonged contact or immersion, consider heavier-duty gloves such as butyl rubber.[7] |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2][8] A face shield offers an additional layer of protection for the entire face. |
| Body | Flame-resistant lab coat. | Protects against splashes and provides a barrier in case of a flash fire due to the compound's flammability. |
| Respiratory | Use in a certified chemical fume hood is mandatory. | A fume hood is the primary engineering control to prevent inhalation of vapors, which may cause respiratory irritation.[2] For situations with a higher risk of aerosol generation, a respirator with an organic vapor cartridge may be necessary.[7] |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for minimizing risk. The following diagram illustrates the key stages of handling this compound within the laboratory.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] It should be kept separate from oxidizing and reducing agents.[9] The storage location should be a designated and clearly labeled area for flammable and reactive chemicals.
-
Preparation and Weighing: All handling, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure. Use non-sparking tools to prevent ignition of flammable vapors.[10]
-
Reaction Setup: When setting up reactions, ensure that the apparatus is properly assembled and secured. Consider the potential for exothermic reactions, especially given the presence of the nitro group, which can be thermally sensitive.[3]
-
Reaction Workup: Quenching and extraction procedures should be performed with caution, as the reactivity of the compound may be influenced by changes in pH or the presence of other reagents. Always maintain adequate ventilation.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing while under a safety shower.[11][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[13] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]
The following flowchart outlines the immediate actions to take in case of an emergency.
Caption: Emergency response flowchart.
Spill Cleanup:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[14]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[14] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain or dispose of in regular trash.[15] Organic solvents and compounds should be collected in labeled waste containers for proper disposal.[16]
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.
References
-
PubChem. (n.d.). 2,2-Dimethylbutane. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Potentially Explosive and Explosive Compounds. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2020). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
GOV.UK. (2023). Nitric acid - Incident management. Retrieved from [Link]
-
Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-phenylbutanal. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 2-NITROPHENOL 4-NITROPHENOL. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-4-phenyl butanal. Retrieved from [Link]
-
SlideShare. (2020). NITRO COMPOUNDS. Retrieved from [Link]
-
Nimc. (2024). Nitro Compounds: Organic Chemistry Essentials. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethyl-3-phenylbutanal. Retrieved from [Link]
-
Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
Quora. (2018). A bottle of nitrogen has appeared in our garden. How do I dispose of this?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-nitropentan-2-ol. Retrieved from [Link]
Sources
- 1. 2,2-Dimethylbutane | C6H14 | CID 6403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. cdc.gov [cdc.gov]
- 9. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. nj.gov [nj.gov]
- 15. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
